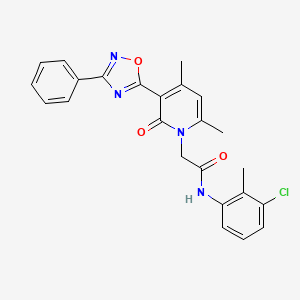

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule featuring a pyridone core substituted with a 1,2,4-oxadiazole ring and an acetamide group. The 1,2,4-oxadiazole ring is known for metabolic stability and π-π stacking interactions in drug design, while the pyridone scaffold may contribute to hydrogen bonding with biological targets .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3/c1-14-12-15(2)29(13-20(30)26-19-11-7-10-18(25)16(19)3)24(31)21(14)23-27-22(28-32-23)17-8-5-4-6-9-17/h4-12H,13H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRCKABYVLZGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C(=CC=C2)Cl)C)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, identified by its CAS number 1251709-20-2, is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN2O4S, with a molecular weight of 459.0 g/mol. The structure contains a chloro-substituted aromatic ring and a pyridine derivative linked to an oxadiazole unit, which is pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H23ClN2O4S |

| Molecular Weight | 459.0 g/mol |

| CAS Number | 1251709-20-2 |

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole unit have been extensively studied for their anticancer properties. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrates in vitro cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showcasing its potential as an anticancer agent .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Initial findings suggest that the compound exhibits moderate antioxidant activity comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit various enzymes involved in disease processes. Studies have shown that oxadiazole derivatives can inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC), which are critical targets in cancer therapy and neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Cytotoxicity Testing : In vitro assays demonstrated that the compound has IC50 values indicating significant cytotoxicity against multiple cancer cell lines.

Cell Line IC50 (µM) HeLa 15.5 CaCo-2 12.7 - Antioxidant Efficacy : The DPPH assay results indicated a scavenging ability of approximately 70%, suggesting reasonable antioxidant properties.

- Enzyme Inhibition Studies : The compound exhibited an inhibition rate of over 60% against HDAC enzymes in preliminary tests.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, studies have shown that derivatives of pyridine and oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its potential to target cancer cell lines, demonstrating promising results in vitro.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary tests have indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This aspect opens avenues for developing new antibiotics amidst rising antibiotic resistance.

Enzyme Inhibition

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may act as an inhibitor of specific enzymes involved in cancer metabolism. Studies utilizing enzyme assays have shown that the compound can effectively inhibit key metabolic pathways that cancer cells rely on for growth and proliferation.

Interaction with Receptors

The compound's ability to bind to various biological receptors has been explored. Its interaction with specific protein targets can modulate signaling pathways crucial for cell survival and proliferation, making it a candidate for targeted therapy in cancer treatment.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against these cells .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound, comparing it with standard antibiotics. The findings showed that it had comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

The target compound shares structural motifs with several analogs, but key substituent differences influence physicochemical and biological properties:

†Abbreviated for clarity.

- Chloro vs.

- Oxadiazole Substitution : The 3-phenyl group on the oxadiazole (target) may improve target affinity compared to 4-chlorophenyl () due to reduced steric hindrance .

SAR Insights

- Oxadiazole Modifications : Substitution at the oxadiazole 3-position (e.g., phenyl vs. 4-chlorophenyl) significantly impacts potency. The target’s phenyl group may enhance π-π interactions with hydrophobic binding pockets compared to bulkier chlorophenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.